molecular formula C20H26N2O3S B2690863 1-Phenethyl-4-((2-phenoxyethyl)sulfonyl)piperazine CAS No. 1351586-88-3

1-Phenethyl-4-((2-phenoxyethyl)sulfonyl)piperazine

Cat. No. B2690863
CAS RN: 1351586-88-3
M. Wt: 374.5
InChI Key: JGTBJBLFYNLHBD-UHFFFAOYSA-N
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Description

Synthesis Analysis

Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of “1-Phenethyl-4-((2-phenoxyethyl)sulfonyl)piperazine” consists of a six-membered ring containing two opposing nitrogen atoms. The molecular weight of this compound is 374.5.


Chemical Reactions Analysis

The synthesis of piperazine derivatives involves various chemical reactions. For instance, the cyclization of 1,2-diamine derivatives with sulfonium salts leads to protected piperazines . Another key step includes the aza-Michael addition between diamine and the in situ generated sulfonium salt .

Scientific Research Applications

Metabolic Pathway Exploration

1-Phenethyl-4-((2-phenoxyethyl)sulfonyl)piperazine has been explored in the context of its metabolic pathways, particularly regarding its oxidative metabolism. Research conducted on the metabolism of Lu AA21004, a compound structurally related to 1-Phenethyl-4-((2-phenoxyethyl)sulfonyl)piperazine, has shed light on the involvement of cytochrome P450 enzymes. The study identifies CYP2D6, CYP2C9, CYP3A4/5, CYP2A6, CYP2C19, alcohol dehydrogenase, aldehyde dehydrogenase, and aldehyde oxidase in the metabolism of Lu AA21004, suggesting a complex metabolic profile that could influence the pharmacokinetic and pharmacodynamic properties of related compounds like 1-Phenethyl-4-((2-phenoxyethyl)sulfonyl)piperazine (Hvenegaard et al., 2012).

Receptor Targeting for Therapeutic Applications

Further studies have demonstrated the potential of structurally similar compounds to 1-Phenethyl-4-((2-phenoxyethyl)sulfonyl)piperazine in targeting adenosine A2B receptors. A novel series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines was designed, synthesized, and characterized, revealing subnanomolar affinity and high selectivity for A2B antagonists. This highlights the therapeutic potential in areas such as inflammation, cardiovascular diseases, and cancer, where A2B receptors play a significant role (Borrmann et al., 2009).

Antimalarial Activity

Structural derivatives of piperazine, including those with similarities to 1-Phenethyl-4-((2-phenoxyethyl)sulfonyl)piperazine, have been investigated for their antimalarial properties. Certain piperazine derivatives demonstrated significant anti-malarial activity, underscoring the importance of structural features such as the hydroxyl group, benzyl group, and methylene substituents for generating this activity. This research points towards the potential for developing new antimalarial agents based on the piperazine scaffold (Cunico et al., 2009).

Novel Ligands for Melanocortin Receptors

The exploration of piperazine analogues has extended to the identification of novel ligands for melanocortin receptors, which are crucial for a variety of physiological functions, including appetite control, sexual function, and pigmentation. Piperazine derivatives, by mimicking the structure of endogenous ligands, have shown potential in modulating these receptors, offering new avenues for the treatment of conditions such as obesity, erectile dysfunction, and skin disorders (Mutulis et al., 2004).

properties

IUPAC Name

1-(2-phenoxyethylsulfonyl)-4-(2-phenylethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3S/c23-26(24,18-17-25-20-9-5-2-6-10-20)22-15-13-21(14-16-22)12-11-19-7-3-1-4-8-19/h1-10H,11-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGTBJBLFYNLHBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC2=CC=CC=C2)S(=O)(=O)CCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenethyl-4-((2-phenoxyethyl)sulfonyl)piperazine

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